molecular formula C20H26N6OS B12248122 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyridazine

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyridazine

Cat. No.: B12248122
M. Wt: 398.5 g/mol
InChI Key: KRRVWLAIPRCXMJ-UHFFFAOYSA-N
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Description

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyridazine is a complex organic compound that features a unique combination of thiazole, oxazole, and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and oxazole intermediates, followed by their coupling with a piperazine derivative. The final step involves the formation of the pyridazine ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyridazine is unique due to its combination of thiazole, oxazole, and pyridazine rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H26N6OS

Molecular Weight

398.5 g/mol

IUPAC Name

4-[[4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole

InChI

InChI=1S/C20H26N6OS/c1-13(2)19-17(21-12-27-19)11-25-7-9-26(10-8-25)18-6-5-16(23-24-18)20-14(3)22-15(4)28-20/h5-6,12-13H,7-11H2,1-4H3

InChI Key

KRRVWLAIPRCXMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)N3CCN(CC3)CC4=C(OC=N4)C(C)C

Origin of Product

United States

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